Cas no 28538-93-4 (4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine)

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine structure
28538-93-4 structure
Product Name:4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine
CAS No:28538-93-4
MF:C11H15NO
MW:177.242902994156
CID:3140048
PubChem ID:40787571
Update Time:2025-04-24

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine
    • 4-(4-methyloxan-4-yl)pyridine
    • 4-(4-Methyltetrahydro-2H-pyran-4-yl)pyridine
    • 28538-93-4
    • AKOS006292586
    • FS-2023
    • MDL: MFCD06637684
    • Inchi: 1S/C11H15NO/c1-11(4-8-13-9-5-11)10-2-6-12-7-3-10/h2-3,6-7H,4-5,8-9H2,1H3
    • InChI Key: OFSMTNYFYSPXMY-UHFFFAOYSA-N
    • SMILES: O1CCC(C)(C2C=CN=CC=2)CC1

Computed Properties

  • Exact Mass: 177.115364102Da
  • Monoisotopic Mass: 177.115364102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 22.1Ų

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Additional information on 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine

Professional Introduction to 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine (CAS No. 28538-93-4)

4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, identified by its CAS number 28538-93-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a pyridine core appended with a 4-methyl-tetrahydro-pyran moiety, making it a versatile intermediate in the development of various pharmacologically active agents. The unique structural attributes of this molecule contribute to its potential applications in medicinal chemistry, particularly in the design of novel therapeutic entities.

The structural motif of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine encompasses both aromatic and saturated cyclic systems, which are often exploited in drug design for their ability to modulate biological targets. The pyridine ring is a well-documented pharmacophore in many drugs, known for its interaction with biological receptors and enzymes. In contrast, the 4-methyl-tetrahydro-pyran group introduces flexibility and lipophilicity, enhancing the compound's solubility and membrane permeability—critical factors in drug bioavailability.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine, facilitating its incorporation into complex molecular architectures. Researchers have leveraged modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation to refine the synthesis of this compound. These innovations not only improve yield but also allow for greater functional group tolerance, making it an attractive building block for medicinal chemists.

In the context of contemporary pharmaceutical research, 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine has garnered attention for its potential role in addressing neurological disorders. Studies suggest that derivatives of this compound may exhibit properties conducive to modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. The pyridine moiety's ability to engage with these systems makes it a promising scaffold for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease.

Furthermore, the compound's structural versatility has been explored in the development of antiviral agents. The 4-methyl-tetrahydro-pyran ring can serve as a steric anchor, influencing the binding affinity and selectivity of drug candidates against viral proteases and polymerases. Preliminary computational studies have highlighted its potential as a lead compound in inhibiting certain viral enzymes, underscoring its significance in antiviral drug discovery.

The synthesis and application of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine have also been extended to the field of anticancer research. Its ability to interact with biological targets through both hydrophobic and hydrogen bonding interactions has been exploited in designing small-molecule inhibitors targeting cancer-related kinases and transcription factors. Researchers have reported promising results from in vitro assays using derivatives of this compound, demonstrating their efficacy in disrupting cancer cell proliferation and survival mechanisms.

From an industrial perspective, the demand for high-quality intermediates like 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine continues to rise as pharmaceutical companies seek innovative solutions for drug development. Manufacturers specializing in fine chemicals have invested in advanced purification technologies to ensure batch-to-batch consistency, meeting the stringent requirements of pharmaceutical applications. This commitment to quality has positioned this compound as a reliable component in synthetic pipelines across multiple therapeutic areas.

The future prospects of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine are further illuminated by ongoing research into its metabolic stability and pharmacokinetic properties. Understanding how this compound is processed within biological systems is crucial for optimizing its therapeutic potential. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into its degradation pathways and interaction profiles with metabolic enzymes.

As the field of chemical biology progresses, the role of heterocyclic compounds like 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is expected to expand. Their unique structural features offer unparalleled opportunities for designing molecules with tailored biological activities. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will continue to drive innovation, leveraging this compound as a cornerstone in next-generation drug discovery initiatives.

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